molecular formula C13H8F2O3 B6374371 5-(4-Carboxy-3-fluorophenyl)-3-fluorophenol CAS No. 1261890-97-4

5-(4-Carboxy-3-fluorophenyl)-3-fluorophenol

Cat. No.: B6374371
CAS No.: 1261890-97-4
M. Wt: 250.20 g/mol
InChI Key: ZXVZQXHELVUZEC-UHFFFAOYSA-N
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Description

5-(4-Carboxy-3-fluorophenyl)-3-fluorophenol is a fluorinated aromatic compound with potential applications in various fields of scientific research. The presence of both carboxyl and fluorine groups in its structure makes it an interesting subject for studies related to organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Carboxy-3-fluorophenyl)-3-fluorophenol typically involves the following steps:

    Carboxylation: The carboxyl group can be introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature in the presence of a catalyst.

    Phenol Formation: The phenol group can be introduced through hydroxylation reactions, typically using reagents like hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination and carboxylation processes, often using continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Carboxy-3-fluorophenyl)-3-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized aromatic compounds.

    Reduction: Alcohols, aldehydes, or other reduced derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

5-(4-Carboxy-3-fluorophenyl)-3-fluorophenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.

    Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of 5-(4-Carboxy-3-fluorophenyl)-3-fluorophenol involves its interaction with molecular targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets, making it a valuable tool in drug design and molecular recognition studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Carboxy-3-fluorophenyl)-2-cyanophenol
  • 5-(4-Carboxy-3-fluorophenyl)-3-trifluoromethylphenol
  • 5-(4-Carboxy-3-fluorophenyl)-3,3’‘-difluoro-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid

Uniqueness

5-(4-Carboxy-3-fluorophenyl)-3-fluorophenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

IUPAC Name

2-fluoro-4-(3-fluoro-5-hydroxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O3/c14-9-3-8(4-10(16)6-9)7-1-2-11(13(17)18)12(15)5-7/h1-6,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXVZQXHELVUZEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)F)O)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00684400
Record name 3,3'-Difluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261890-97-4
Record name 3,3'-Difluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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